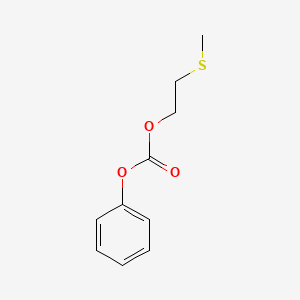
2-(Methylsulfanyl)ethyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)ethyl phenyl carbonate is an organic compound characterized by the presence of a phenyl carbonate group and a methylsulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl phenyl carbonate can be achieved through several methods. One common approach involves the reaction of phenyl chloroformate with 2-(methylsulfanyl)ethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl phenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield phenol and 2-(methylsulfanyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Corresponding carbamates or carbonates.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Phenol and 2-(methylsulfanyl)ethanol.
Scientific Research Applications
2-(Methylsulfanyl)ethyl phenyl carbonate has several scientific research applications:
Biology: Potential use in the development of prodrugs where the carbonate group can be enzymatically cleaved to release active drugs.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable yet cleavable linkages.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl phenyl carbonate involves the cleavage of the carbonate ester bond under specific conditions, releasing phenol and 2-(methylsulfanyl)ethanol. This cleavage can be catalyzed by enzymes or occur under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)ethyl methyl carbonate
- 2-(Methylsulfanyl)ethyl ethyl carbonate
- 2-(Methylsulfanyl)ethyl butyl carbonate
Comparison
Compared to similar compounds, 2-(Methylsulfanyl)ethyl phenyl carbonate is unique due to the presence of the phenyl group, which can influence its reactivity and stability. The phenyl group can also impart specific properties such as increased hydrophobicity and potential interactions with aromatic systems .
Properties
CAS No. |
61877-96-1 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-methylsulfanylethyl phenyl carbonate |
InChI |
InChI=1S/C10H12O3S/c1-14-8-7-12-10(11)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
RXKUPPKEAQFSLT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















